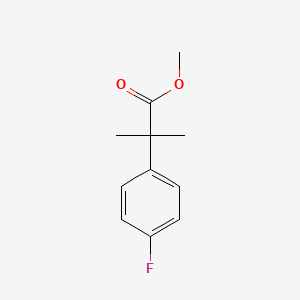

Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Description

BenchChem offers high-quality Methyl 2-(4-fluorophenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-fluorophenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFPPMPHGXIVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(4-fluorophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Propanoate Building Block

Methyl 2-(4-fluorophenyl)-2-methylpropanoate, identified by its CAS Number 476429-17-1 , is a specialized ester that serves as a crucial intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1] Its structure, which uniquely combines a fluorinated aromatic ring with a quaternary-substituted propanoate moiety, makes it a valuable precursor for a range of complex molecular architectures.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the gem-dimethyl group can provide steric shielding and influence the conformational properties of a molecule, a concept often referred to as the "magic methyl" effect, which can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profile.[2][3] This guide provides a detailed overview of the synthesis, properties, and handling of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, offering a technical resource for professionals engaged in chemical research and drug discovery.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development. The key properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate are summarized below.

| Property | Value | Source |

| CAS Number | 476429-17-1 | BLDpharm[1] |

| Molecular Formula | C₁₁H₁₃FO₂ | BLDpharm[1] |

| Molecular Weight | 196.22 g/mol | BLDpharm[1] |

| SMILES | CC(C)(C1=CC=C(F)C=C1)C(=O)OC | BLDpharm[1] |

| Appearance | Typically a colorless to light yellow liquid | Inferred from similar compounds |

Synthesis and Mechanistic Rationale

The synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate can be approached through several established organic chemistry transformations. A highly efficient and direct method involves the esterification of its corresponding carboxylic acid, 2-(4-fluorophenyl)-2-methylpropanoic acid. This approach is favored for its high atom economy and generally clean reaction profile.

Proposed Synthesis Workflow: Acid-Catalyzed Esterification

The following diagram illustrates a logical workflow for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate via Fischer-Speier esterification.

Caption: Proposed synthesis workflow for Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Detailed Experimental Protocol

This protocol is based on well-established esterification procedures for structurally similar compounds.[4]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which serves as both a reagent and a solvent. A co-solvent such as toluene can also be used to aid in the removal of water via a Dean-Stark apparatus.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to obtain the pure Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Causality: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

Applications in Drug Development and Organic Synthesis

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the ability of the ester group to be hydrolyzed to the corresponding carboxylic acid or to participate in other transformations, providing a handle for further molecular elaboration.

-

Pharmaceutical Intermediate: This compound is a precursor for more complex molecules in the pharmaceutical industry. The fluorophenyl and gem-dimethyl motifs are present in a variety of drug candidates and are known to enhance pharmacological properties.[2][5]

-

Organic Synthesis: In a broader context, it serves as a versatile intermediate in organic synthesis. The ester can be reduced to the corresponding alcohol or reacted with organometallic reagents to form ketones, opening up a wide array of synthetic possibilities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(4-fluorophenyl)-2-methylpropanoate. The following information is based on safety data for structurally related compounds.[6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a laboratory coat.[6][7]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Keep away from sources of ignition as it may be a flammable liquid.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

In all cases of exposure, it is crucial to consult a physician and show them the safety data sheet for the compound.[7][9][10]

References

-

PubChem. (n.d.). methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Advancing Chemical Synthesis: The Versatility of Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-(4-Fluorophenyl)-3-methylpyridine Properties. Retrieved from [Link]

-

PMC. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

-

MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

ChemBK. (2024, April 9). methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate. Retrieved from [Link]

-

Semantic Scholar. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

- Googleapis. (2014, November 27). WO 2014/188453 A2.

Sources

- 1. 476429-17-1|Methyl 2-(4-fluorophenyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. combi-blocks.com [combi-blocks.com]

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" chemical properties

An In-depth Technical Guide to Methyl 2-(4-fluorophenyl)-2-methylpropanoate

This guide provides a comprehensive technical overview of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a key chemical intermediate. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. We will delve into its core chemical properties, spectroscopic profile, synthesis methodologies, and handling protocols, offering field-proven insights beyond standard data reporting.

Core Molecular Profile and Physicochemical Properties

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a substituted aromatic ester. The presence of a fluorine atom on the phenyl ring and a quaternary carbon center adjacent to the ester functionality imparts specific reactivity and physical characteristics. These features make it a valuable building block in multi-step organic syntheses, particularly in the pharmaceutical industry.

The compound's structure consists of a central quaternary carbon bonded to a 4-fluorophenyl group, two methyl groups, and a methyl ester group. This sterically hindered arrangement influences its reactivity, often directing reactions to other parts of a larger molecule in which it is incorporated.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 2-(4-fluorophenyl)-2-methylpropanoate | N/A |

| CAS Number | 476429-17-1 | [1] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~268.8 °C (Predicted for the parent acid) | [3] |

| Density | ~1.337 g/cm³ (Predicted for a bromo-analog) | [2] |

| SMILES | CC(C)(C1=CC=C(F)C=C1)C(=O)OC | [1] |

| InChI Key | IOSAIRIBZLAABD-UHFFFAOYSA-N (For parent acid) |[3] |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic data for Methyl 2-(4-fluorophenyl)-2-methylpropanoate, explaining the causality behind the characteristic signals.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (recorded in CDCl₃), one would expect to observe three distinct signals:

-

Aromatic Protons (δ 7.2-7.4 and 6.9-7.1 ppm): The 4-fluorophenyl group will present as two sets of doublets (or a more complex multiplet resembling a doublet of doublets) due to coupling between adjacent protons and coupling to the fluorine atom. The protons ortho to the fluorine will be shifted further downfield than the protons meta to it.

-

Methoxy Protons (-OCH₃, δ ~3.6-3.7 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl ester group. Its chemical shift is characteristic of methyl esters.

-

Gem-Dimethyl Protons (-C(CH₃)₂, δ ~1.5-1.6 ppm): A singlet representing the six equivalent protons of the two methyl groups attached to the quaternary carbon. The singlet nature confirms the absence of adjacent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a carbon backbone fingerprint:

-

Carbonyl Carbon (C=O, δ ~177 ppm): The ester carbonyl carbon appears significantly downfield.

-

Aromatic Carbons (δ ~115-165 ppm): Four signals are expected. The carbon directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and appear around 162 ppm. The carbon bearing the propanoate group will be found around 140 ppm. The two sets of CH carbons will appear at approximately 128 ppm and 115 ppm (this one showing a ²JCF coupling).

-

Methoxy Carbon (-OCH₃, δ ~52 ppm): A single peak for the methyl ester carbon.

-

Quaternary Carbon (-C(CH₃)₂, δ ~46 ppm): The carbon atom bonded to the phenyl ring and the two methyl groups.

-

Gem-Dimethyl Carbons (-C(CH₃)₂, δ ~25 ppm): A single resonance for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature, confirming the presence of the ester carbonyl group.[4]

-

C-O Stretch: Bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching of the ester.

-

C-F Stretch: A strong band around 1230 cm⁻¹ is indicative of the aryl-fluoride bond.

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

sp³ C-H Stretch: Bands just below 3000 cm⁻¹ from the methyl groups.

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry would show:

-

Molecular Ion (M⁺): A peak at m/z = 196 , corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 165: Loss of the methoxy radical (•OCH₃), [M - 31]⁺.

-

m/z = 137: Loss of the carbomethoxy group (•COOCH₃), [M - 59]⁺. This fragment, the 2-(4-fluorophenyl)propan-2-yl cation, is often a significant peak.

-

m/z = 109: A fragment corresponding to the fluorotropylium ion or a related rearrangement product.

-

Synthesis and Mechanistic Considerations

The synthesis of this molecule can be approached from several angles. A highly reliable and common method is the direct esterification of its corresponding carboxylic acid, which is commercially available.[3] This method ensures high purity and yield.

Workflow for Synthesis via Fischer Esterification

This protocol outlines the synthesis from 2-(4-fluorophenyl)-2-methylpropanoic acid. The causality for this choice lies in its simplicity, use of inexpensive reagents, and straightforward purification.

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic methods detailed in Section 2.

-

Reagent Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-fluorophenyl)-2-methylpropanoic acid (10.0 g, 54.9 mmol).

-

Add anhydrous methanol (100 mL). Methanol acts as both the solvent and the reactant.

-

Stir the mixture until the acid is fully dissolved.

-

-

Catalysis and Reflux:

-

Carefully add concentrated sulfuric acid (1.5 mL, ~27 mmol) dropwise to the stirring solution. This strong acid protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol.

-

Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Role as a Pharmaceutical Intermediate

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its structure is found within or is a precursor to more complex molecules, such as certain antihistamines. For example, related structures are used in the synthesis of Bilastine and Fexofenadine.[5][6]

The workflow below illustrates a conceptual pathway where the ester is transformed into a key precursor for an API.

Caption: Conceptual pathway for intermediate utilization.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Keep the container tightly sealed when not in use.[7]

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10]

-

Skin: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

This guide provides a foundational understanding of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, grounded in established chemical principles and practical laboratory considerations.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 861901-19-1 | Methyl 2-(2-fluorophenyl)-2-methylpropanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Matrix Fine Chemicals. (n.d.). METHYL 2-METHYLPROPANOATE | CAS 547-63-7. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 698394-59-1 | Product Name : Methyl 2-(4-ethylphenyl)-2-methylpropanoate. Retrieved from [Link]

-

ChemBK. (2024). methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate - Introduction. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (Link not available)

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

ResearchGate. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

Sources

- 1. 476429-17-1|Methyl 2-(4-fluorophenyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 2. reignpharma.com [reignpharma.com]

- 3. 2-(4-Fluorophenyl)-2-methylpropanoic acid | 93748-19-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Manasa Life Sciences [manasalifesciences.com]

- 6. Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

Methyl 2-(4-fluorophenyl)-2-methylpropanoate: Structural Analysis and Synthetic Utility

Topic: "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" Molecular Structure Content Type: In-depth Technical Guide

Executive Summary

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) represents a critical structural motif in modern medicinal chemistry: the gem-dimethyl arylacetate . This scaffold serves as a strategic building block for introducing metabolic stability and conformational restriction into drug candidates. By replacing the benzylic hydrogens of a phenylacetate derivative with methyl groups, researchers block facile metabolic oxidation (cytochrome P450 mediated) and leverage the Thorpe-Ingold effect to favor bioactive conformations.

This guide details the structural anatomy, robust synthetic protocols, and spectroscopic validation of this compound, designed for application scientists and process chemists.

Structural Anatomy & Chemical Identity[1][2]

The molecule consists of a propanoate ester core substituted at the

Chemical Data Table

| Parameter | Specification |

| IUPAC Name | Methyl 2-(4-fluorophenyl)-2-methylpropanoate |

| CAS Number | 476429-17-1 |

| Molecular Formula | |

| Molecular Weight | 196.22 g/mol |

| SMILES | COC(=O)C(C)(C)c1ccc(F)cc1 |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |

Electronic & Steric Analysis

-

Electronic Effects: The para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring, while simultaneously offering a weak mesomeric donation (+M). This deactivates the ring towards electrophilic aromatic substitution but activates the para position (relative to itself) for nucleophilic attacks if nitro-substituted (not applicable here).

-

The Gem-Dimethyl Effect: The two

-methyl groups create a crowded quaternary center. This steric bulk:-

Prevents Racemization: Unlike mono-methylated analogs, this compound is achiral, eliminating enantiomeric separation steps.

-

Blocks Metabolism: The lack of benzylic protons prevents benzylic hydroxylation, a common clearance pathway for phenylacetic acid drugs.

-

Synthetic Pathways & Process Chemistry

The synthesis of quaternary carbon centers is synthetically demanding due to steric hindrance. The most robust route involves the double alkylation of methyl 4-fluorophenylacetate . Direct esterification of the pre-formed acid is also possible but often less cost-effective than building the quaternary center on the ester.

Primary Route: Dialkylation via Enolate Chemistry

This protocol utilizes a strong base to generate the enolate of the phenylacetate, followed by trapping with methyl iodide.

Reagents:

-

Substrate: Methyl 4-fluorophenylacetate

-

Base: Sodium Hydride (NaH) (60% dispersion) or Potassium tert-butoxide (KOtBu)

-

Electrophile: Methyl Iodide (MeI) (Excess)

-

Solvent: Anhydrous THF or DMF

Protocol (Step-by-Step):

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

-

Base Suspension: Charge NaH (2.5 equiv) into the flask and wash with dry hexanes to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Substrate Addition: Add Methyl 4-fluorophenylacetate (1.0 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add Methyl Iodide (2.5 - 3.0 equiv) dropwise while maintaining temperature <10°C. The solution may become viscous.

-

Reaction: Allow to warm to room temperature and stir for 4-16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. The mono-methylated intermediate may appear transiently.

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis from the commercially available acid precursor.

Spectroscopic Characterization

Validation of the quaternary center is best achieved via NMR spectroscopy. The disappearance of the benzylic singlet (approx. 3.6 ppm in the precursor) and the appearance of a 6-proton singlet for the gem-dimethyl group are diagnostic.

Predicted NMR Data ( )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H NMR | 7.25 - 7.35 | Multiplet | 2H | Ar-H (meta to F) |

| 6.95 - 7.05 | Multiplet | 2H | Ar-H (ortho to F) | |

| 3.65 | Singlet | 3H | ||

| 1.56 | Singlet | 6H | ||

| 13C NMR | 176.8 | Singlet | C | Carbonyl (C=O) |

| 161.5 | Doublet ( | C | Ar-C (C-F) | |

| 139.8 | Doublet ( | C | Ar-C (Ipso) | |

| 127.5 | Doublet ( | CH | Ar-C (Meta to F) | |

| 115.2 | Doublet ( | CH | Ar-C (Ortho to F) | |

| 52.1 | Singlet | Methoxy | ||

| 46.2 | Singlet | C | Quaternary C | |

| 26.4 | Singlet | Gem-Dimethyl |

Structural Verification Logic

Figure 2: Diagnostic decision tree for confirming the structure via Proton NMR.

Pharmaceutical Applications & Reactivity

Metabolic Stability (The "Fibrate" Link)

The 2-methylpropanoate motif is historically significant in the "fibrate" class of lipid-lowering agents (e.g., Clofibrate, Fenofibrate). In the context of this specific fluorinated compound, it serves as a bioisostere for a phenylacetic acid side chain.

-

Mechanism: The quaternary carbon prevents

-oxidation and benzylic hydroxylation. -

Application: It is often hydrolyzed to the free acid (CAS 93748-19-7) which can then be coupled to amines to form metabolically stable amide drugs (e.g., in antihistamine or enzyme inhibitor research).

Downstream Transformations

The ester group allows for versatile downstream chemistry:

-

Hydrolysis:

-

Reduction:

-

Amidation: Direct aminolysis or via acid chloride to form peptidomimetics.

Handling & Safety

While specific toxicological data for this CAS is limited, it should be handled as a standard halogenated aromatic ester.

-

Hazards: Potential skin and eye irritant.[2] The precursor (Methyl Iodide) is a known carcinogen and must be handled in a fume hood.

-

Storage: Store in a cool, dry place. The ester is generally stable but should be kept away from strong oxidizers and bases to prevent hydrolysis.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. Methyl 2-(4-fluorophenyl)-2-methylpropanoate Product Page. Retrieved from Sigma-Aldrich Catalog. Link

-

PubChem. 2-(4-Fluorophenyl)-2-methylpropanoic acid (Acid Precursor Data). National Library of Medicine. Link

-

Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[3] Link

-

Quick Company. Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Analogous Synthesis Protocol). Link

Sources

- 1. 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Best Bilastine Intermediates | Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: Methyl 2-(4-fluorophenyl)-2-methylpropanoate

[1]

Executive Summary & Chemical Identity

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) is a specialized ester intermediate used in the synthesis of pharmaceutical active ingredients (APIs) requiring metabolically stable linker motifs. Structurally, it features a gem-dimethyl group at the

This compound serves as the direct precursor to 2-(4-fluorophenyl)-2-methylpropanoic acid (CAS: 93748-19-7), a pharmacophore found in research programs targeting Gamma-Secretase modulation (Alzheimer's), PPAR agonism (dyslipidemia), and Androgen Receptor antagonism.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 2-(4-fluorophenyl)-2-methylpropanoate |

| Common Synonyms | Methyl 2-(4-fluorophenyl)isobutyrate; Methyl |

| CAS Number | 476429-17-1 |

| Molecular Formula | C |

| Molecular Weight | 196.22 g/mol |

| SMILES | COC(=O)C(C)(C)C1=CC=C(F)C=C1 |

Synthetic Pathways & Manufacturing

The synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate is primarily achieved through

Primary Route: Dialkylation of Methyl 4-Fluorophenylacetate

This is the standard laboratory and scale-up route, utilizing Methyl 4-fluorophenylacetate as the starting material.

Reaction Protocol:

-

Starting Material: Methyl 4-fluorophenylacetate (CAS: 63131-29-3).

-

Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu); Methyl Iodide (MeI).

-

Solvent: Anhydrous THF or DMF.

-

Conditions: 0°C to Room Temperature, inert atmosphere (

).

Mechanism:

The base deprotonates the

Figure 1: Step-wise dialkylation pathway. The reaction is typically performed in a "one-pot" manner by adding excess base and methylating agent.

Alternative Route: Esterification of the Acid

If the acid form (CAS: 93748-19-7) is available, it can be converted to the methyl ester via Fischer esterification (MeOH/H

Pharmaceutical Utility & Applications

This molecule is a high-value building block because it simultaneously addresses two major challenges in medicinal chemistry: metabolic stability and target potency .

Metabolic Blocking (The "Gem-Dimethyl" Effect)

In many drug candidates, benzylic positions are "metabolic hotspots" prone to rapid oxidation by Cytochrome P450 enzymes.

-

Mechanism: Replacing benzylic hydrogens with methyl groups (the gem-dimethyl moiety) removes the site of abstraction, significantly extending the half-life (

) of the molecule. -

Application: Used in the optimization of Fibrates (lipid-lowering agents) and NSAIDS (profens).

Conformational Restriction (Thorpe-Ingold Effect)

The bulky gem-dimethyl group restricts the rotation of the side chain, forcing the molecule into a specific conformation that often favors binding to the target receptor.

-

Relevance: Critical for Gamma-Secretase Modulators (GSMs) derived from flurbiprofen scaffolds, where the "kink" in the molecule determines selectivity between A

42 and A

Key Intermediate For:

-

Fexofenadine Analogs: Precursors for antihistamines requiring a dimethyl-phenyl motif.

-

Androgen Receptor Antagonists: Structural similarity to the distal phenyl ring systems in next-generation anti-androgens.

-

Agrochemicals: Synthesis of selective herbicides (e.g., substituted phenyl-isobutyrate derivatives).

Analytical Specifications & Quality Control

Researchers synthesizing or sourcing this compound should verify identity using the following parameters.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~245°C (Predicted) |

| Density | 1.105 g/cm |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |

NMR Characterization (Expected)[1]

-

H NMR (CDCl

- 7.20–7.30 (m, 2H, Ar-H meta to F).

- 6.95–7.05 (m, 2H, Ar-H ortho to F).

-

3.65 (s, 3H, -OCH

-

1.55 (s, 6H, -C(CH

-

Note: The singlet at 1.55 ppm integrating to 6H is the diagnostic peak for the gem-dimethyl group.

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Objective: Synthesis from Methyl 4-fluorophenylacetate via Double Alkylation.

Materials:

-

Methyl 4-fluorophenylacetate (1.0 eq)

-

Sodium Hydride (60% dispersion in oil, 2.2 eq)

-

Methyl Iodide (2.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen. Add NaH (2.2 eq) and wash with dry hexane to remove oil (optional but recommended for easier workup). Suspend NaH in anhydrous THF.

-

Addition: Cool the suspension to 0°C. Add Methyl 4-fluorophenylacetate (1.0 eq) dropwise over 20 minutes. Hydrogen gas evolution will be observed. Stir for 30 minutes at 0°C to ensure complete enolate formation.

-

Alkylation: Add Methyl Iodide (2.5 eq) dropwise while maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. The starting material spot should disappear.

-

Quench: Cool to 0°C and carefully quench with saturated NH

Cl solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na

SO -

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the pure ester as a colorless oil.

References

-

Chemical Identity & Properties: PubChem. 2-(4-Fluorophenyl)-2-methylpropanoic acid (Acid Precursor). CID 2723915.[1] Link

-

Synthetic Methodology: Organic Syntheses. Alkylation of Esters: General Procedures. Coll. Vol. 9, p. 483. Link

-

Commercial Availability: Sigma-Aldrich. 2-(4-Fluorophenyl)-2-methylpropanoic acid. Product No. 93748-19-7. Link

-

Mechanistic Context: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a substituted aromatic ester, is a compound of interest in medicinal chemistry and drug development due to its structural motifs present in various pharmacologically active molecules. An accurate understanding of its physical properties is paramount for its synthesis, purification, formulation, and pharmacokinetic profiling. This guide provides a comprehensive overview of the known and estimated physical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination and spectroscopic characterization.

Core Physical and Chemical Properties

A thorough characterization of a compound's physical properties is the foundation of its chemical and pharmaceutical development. While some experimental data for Methyl 2-(4-fluorophenyl)-2-methylpropanoate is available, other properties can be reliably estimated based on data from structurally analogous compounds.

Table 1: Physical and Chemical Properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

| Property | Value | Source/Method |

| CAS Number | 476429-17-1 | [1] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Physical State | Liquid (at STP) | Assumed based on similar structures |

| Boiling Point | Estimated: 230-250 °C | Based on structurally similar compounds |

| Melting Point | Not Applicable (Liquid at STP) | |

| Density | Estimated: 1.1 - 1.2 g/cm³ | Based on structurally similar compounds |

| Refractive Index | Estimated: 1.49 - 1.51 | Based on structurally similar compounds |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, methylated spirits) | [2] |

Experimental Determination of Physical Properties

The following protocols describe standard experimental procedures for the precise determination of the key physical properties of liquid compounds like Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the physical properties of a liquid sample.

Boiling Point Determination (Distillation Method)

Causality: The boiling point is a critical indicator of a substance's volatility and purity. Distillation separates substances based on differences in their boiling points, and a sharp, constant boiling point range during distillation is a hallmark of a pure compound.

Protocol:

-

Assemble a standard simple distillation apparatus using clean, dry glassware.

-

Place a sample of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (approximately 10-20 mL) into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the first drop of distillate is collected and the temperature at which the last drop is collected. This range is the boiling point. For a pure compound, this range should be narrow (1-2 °C).

Density Measurement (Pycnometer Method)

Causality: Density is an intrinsic property that can be used for substance identification and to assess its purity. The pycnometer method provides a highly accurate and reproducible means of determining the density of a liquid.

Protocol:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the pycnometer in a constant temperature water bath (e.g., 20 °C) to allow it to equilibrate.

-

Carefully remove any excess liquid from the capillary opening.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

Causality: The refractive index is a measure of how light bends as it passes through a substance. It is a unique physical constant for a pure compound at a specific temperature and wavelength, making it a valuable tool for identification and quality control.

Protocol:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the liquid sample to the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the light source and the focus to obtain a sharp line dividing the light and dark fields in the eyepiece.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Workflow for Spectroscopic Characterization

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, with a Focus on Boiling Point Determination

This guide provides a comprehensive overview of the physicochemical properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, with a primary focus on the theoretical and practical considerations for determining its boiling point. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its application in synthetic chemistry and pharmaceutical development.

Introduction and Compound Profile

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS No. 476429-17-1) is a halogenated aromatic ester.[1] Its structural features, including a fluorinated phenyl group and a tertiary ester, suggest its potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the compound's metabolic stability and binding affinity in biological systems. An accurate determination of its physical properties, such as the boiling point, is crucial for purification, reaction scale-up, and ensuring product quality.

Table 1: Compound Identification and Key Properties

| Identifier | Value |

| IUPAC Name | Methyl 2-(4-fluorophenyl)-2-methylpropanoate |

| CAS Number | 476429-17-1[1] |

| Molecular Formula | C11H13FO2[1] |

| Molecular Weight | 196.22 g/mol [1] |

| SMILES Code | CC(C)(C1=CC=C(F)C=C1)C(=O)OC[1] |

Theoretical Considerations for Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] This physical constant is intrinsically linked to the strength of intermolecular forces.[3][4] For Methyl 2-(4-fluorophenyl)-2-methylpropanoate, the primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule.[5] The aromatic ring and the overall molecular weight contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The presence of the polar C-F and C=O bonds creates a permanent dipole moment in the molecule, leading to dipole-dipole attractions between molecules.[6][7]

It is important to note that while esters are polar, they cannot act as hydrogen bond donors, which results in lower boiling points compared to carboxylic acids of similar molecular weight.[7] Branching in the molecule's structure can also affect the boiling point; increased branching can lead to a lower boiling point due to a decrease in surface area and weaker van der Waals forces.[8][9]

Given the lack of experimentally determined boiling point data in the public domain for Methyl 2-(4-fluorophenyl)-2-methylpropanoate, an estimation can be made by comparing it to structurally similar compounds. For instance, the boiling point of Methyl-2-(4-bromophenyl)-2-methylpropanoate is reported to be 290°C.[10] Considering the lower atomic weight of fluorine compared to bromine, the boiling point of the title compound is expected to be lower, though still significantly above 200°C at atmospheric pressure.

Experimental Determination of Boiling Point

Due to the anticipated high boiling point, standard atmospheric distillation may not be the most suitable method as it could lead to thermal decomposition. Therefore, a vacuum distillation or a micro-scale method like the Thiele tube technique is recommended.

Recommended Method: Thiele Tube Boiling Point Determination

This method is advantageous as it requires a small amount of the sample (less than 1 mL).[11] The principle relies on observing the temperature at which the vapor pressure of the liquid inside a capillary tube equals the hydrostatic pressure of the surrounding heated oil bath.

Experimental Workflow for Thiele Tube Method

Caption: Workflow for Thiele Tube Boiling Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Place approximately 0.5 mL of Methyl 2-(4-fluorophenyl)-2-methylpropanoate into a small test tube (fusion tube).

-

Take a capillary tube and seal one end using a flame.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.[3]

-

-

Apparatus Assembly:

-

Securely attach the test tube to a thermometer using a small rubber band or a piece of wire. The bulb of the thermometer should be aligned with the sample.

-

Clamp the Thiele tube to a retort stand and fill it with a suitable high-boiling point liquid (e.g., silicone oil) to a level above the top side arm.

-

Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is positioned in the main body of the tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner.[11] This will induce convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is slightly above the boiling point.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The point at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[11]

-

Record the temperature at this precise moment. It is advisable to repeat the measurement to ensure accuracy.

-

Data Interpretation and Validation

The experimentally determined boiling point should be recorded along with the atmospheric pressure, as boiling point is pressure-dependent.[2] For high-purity samples, the boiling point should be a sharp, reproducible value. A broad boiling range may indicate the presence of impurities.

Table 2: Comparative Boiling Points of Related Compounds

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl propanoate | CH3CH2COOCH3 | 88.11 | 67.9[12] |

| Methyl 2-methylpropanoate | (CH3)2CHCOOCH3 | 102.13 | ~92 (estimated) |

| Phenyl 2-methylpropanoate | (CH3)2CHCOOC6H5 | 164.20 | - |

| Methyl-2-(4-bromophenyl)-2-methylpropanoate | Br-C6H4-C(CH3)2COOCH3 | 257.12 | 290[10] |

| Methyl 2-(4-fluorophenyl)-2-methylpropanoate | F-C6H4-C(CH3)2COOCH3 | 196.22 | To be determined |

The data in Table 2 illustrates the expected trend of increasing boiling point with increasing molecular weight and the presence of a phenyl group.

Conclusion

References

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (n.d.). Retrieved from [Link]

-

Estimation of the Normal Boiling Point of Organic Compounds - ACS Publications. (2006, March 15). Retrieved from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

3 Trends That Affect Boiling Points - Master Organic Chemistry. (2026, January 20). Retrieved from [Link]

-

What determines the boiling point of esters of the same number of carbon atoms but different structural formula? - Chemistry Stack Exchange. (2016, September 4). Retrieved from [Link]

-

Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. (n.d.). Retrieved from [Link]

-

methyl (2E)-3-(4-fluorophenyl)prop-2-enoate - PubChem. (n.d.). Retrieved from [Link]

-

Esters: Structure, Nomenclature and Properties – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

-

Properties of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]

-

Methyl propanoate | CAS#:554-12-1 | Chemsrc. (n.d.). Retrieved from [Link]

-

Methyl-2-(4-bromophenyl)-2-methylpropanoate - Reign Pharma Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. 476429-17-1|Methyl 2-(4-fluorophenyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reignpharma.com [reignpharma.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Methyl propanoate | CAS#:554-12-1 | Chemsrc [chemsrc.com]

Methyl 2-(4-fluorophenyl)-2-methylpropanoate: A Strategic Gem-Dimethyl Building Block in Medicinal Chemistry

This is an in-depth technical guide on Methyl 2-(4-fluorophenyl)-2-methylpropanoate , designed for researchers and drug development professionals.

Executive Summary

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) is a specialized synthetic intermediate characterized by a gem-dimethyl substitution pattern at the benzylic position. In modern drug discovery, this structural motif serves two critical functions:

-

Metabolic Blocking: The gem-dimethyl group eliminates benzylic protons, thereby preventing cytochrome P450-mediated benzylic oxidation—a common metabolic soft spot in drug candidates.

-

Conformational Restriction: Through the Thorpe-Ingold effect, the bulky gem-dimethyl group restricts bond rotation, locking the molecule into a bioactive conformation that can enhance binding affinity to targets such as kinases (e.g., PI3K, AKT) and G-protein coupled receptors (GPCRs).

This guide details the synthesis, reactivity, and application of this intermediate, focusing on its role as a precursor for metabolically stable carboxylic acids, neopentyl-like alcohols, and tertiary amides.

Chemical Profile & Structural Analysis

| Property | Data |

| IUPAC Name | Methyl 2-(4-fluorophenyl)-2-methylpropanoate |

| CAS Number | 476429-17-1 (Ester); 93748-19-7 (Acid) |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~240–245°C (Predicted) |

| Key Functionality | Sterically hindered ester, Fluorinated aromatic ring |

Structural Logic[2]

-

4-Fluoro Group: Increases lipophilicity and metabolic stability of the aromatic ring compared to a hydrogen or chloro substituent. It also modulates the pKa of the downstream acid.

-

Gem-Dimethyl Group: Creates significant steric hindrance around the ester carbonyl. This makes hydrolysis difficult (requiring forcing conditions) but provides excellent stability against non-specific esterases in vivo.

Synthetic Pathways[3][4]

The synthesis of this compound typically proceeds via the dialkylation of methyl 4-fluorophenylacetate . This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity and cleaner impurity profiles.

Workflow Visualization

Figure 1: Stepwise dialkylation strategy for the synthesis of the gem-dimethyl ester.

Detailed Experimental Protocol: One-Pot Dialkylation

Objective: Synthesize Methyl 2-(4-fluorophenyl)-2-methylpropanoate from Methyl 4-fluorophenylacetate.

Reagents:

-

Methyl 4-fluorophenylacetate (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

-

Methyl Iodide (MeI) (2.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethylformamide (DMF) (optional co-solvent for rate acceleration)

Procedure:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Base Suspension: Charge NaH (2.5 eq) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required. Suspend the NaH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[1]

-

Substrate Addition: Dissolve Methyl 4-fluorophenylacetate (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution. Stir for an additional 30 minutes at 0°C to ensure complete formation of the enolate.

-

Alkylation: Add Methyl Iodide (2.5 eq) dropwise via syringe, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

-

Note: The second methylation is slower due to the steric hindrance of the monomethyl intermediate. Monitoring by GC-MS or TLC is essential.

-

-

Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove DMF/THF. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash column chromatography (Hexanes/EtOAc 95:5) to yield the product as a clear oil.

Yield Expectation: 85–92%

Downstream Applications & Reactivity[2]

The gem-dimethyl group significantly alters the reactivity profile of the ester compared to its non-methylated analogs.

Hydrolysis to the Acid

Converting the ester to 2-(4-fluorophenyl)-2-methylpropanoic acid is challenging due to steric shielding of the carbonyl carbon. Standard saponification (NaOH/MeOH, RT) is often too slow.

-

Recommended Protocol: Use Lithium Hydroxide (LiOH) in a THF/Water (1:1) mixture at reflux (65°C) for 12–24 hours.

-

Alternative: For acid-sensitive substrates, use Trimethylsilyl iodide (TMSI) in DCM to cleave the methyl ester under neutral conditions.

Reduction to the Alcohol

Reduction yields 2-(4-fluorophenyl)-2-methylpropan-1-ol , a "neopentyl-like" alcohol. This alcohol is a key intermediate for ether synthesis or conversion to a neopentyl halide.

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) is required. DIBAL-H may stop at the aldehyde at -78°C, but over-reduction is common.

-

Protocol: Add ester to LiAlH₄ (1.5 eq) in THF at 0°C, then warm to reflux. The steric bulk actually helps prevent over-reaction in some nucleophilic additions but requires thermal energy for reduction.

Amidation (Direct vs. Indirect)

Direct amidation with amines is difficult. The preferred route is Hydrolysis → Acid Chloride → Amide .

-

Acid Chloride Formation: React the free acid with Oxalyl Chloride/DMF (cat.) in DCM. Thionyl chloride (SOCl₂) requires reflux.

Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the gem-dimethyl ester intermediate.

Case Study: Designing for Metabolic Stability

In the development of CRTH2 antagonists (used for asthma/allergic rhinitis), the "phenylacetic acid" moiety is a common pharmacophore. However, the benzylic methylene group (-CH2-) is highly susceptible to oxidation by CYP450 enzymes, leading to rapid clearance.

Application of the Intermediate: By substituting the phenylacetic acid precursor with Methyl 2-(4-fluorophenyl)-2-methylpropanoate , researchers introduce the gem-dimethyl block.

-

Result: The metabolic half-life (

) is often increased by >3-fold. -

Trade-off: The lipophilicity (LogP) increases. This is balanced by the polar 4-fluoro group and downstream polar modifications (e.g., amides or sulfonamides).

Safety & Handling

| Hazard Class | Description | Precaution |

| Skin Irritant | Causes skin irritation (H315). | Wear nitrile gloves and lab coat. |

| Eye Irritant | Causes serious eye irritation (H319). | Use safety goggles. |

| Reactivity | Stable under normal conditions. | Avoid strong oxidizing agents. |

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow hydrolysis, although the steric bulk provides some protection against moisture.

References

-

Synthesis of Gem-Dimethyl Esters

- Title: "Efficient Synthesis of α,α-Disubstituted Arylacetates via Dialkyl

- Source: Organic Syntheses, Coll. Vol. 9, p. 542.

-

URL:[Link] (Analogous procedure for phenyl derivatives).

-

Metabolic Stability Strategies

- Title: "The Gem-Dimethyl Effect in Medicinal Chemistry."

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Compound Data & Safety

- Title: "Methyl 2-(4-fluorophenyl)

- Source: PubChem (NIH).

-

URL:[Link]

- Title: "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Fexofenadine Intermediate).

Sources

The Advent and Evolution of Fluorinated Phenylpropanoates: A Technical Guide for Scientific Innovators

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated phenylpropanoates, a class of compounds that has demonstrated significant potential in drug development. From their conceptual origins to contemporary applications, we will dissect the causal relationships behind experimental designs, offer detailed synthetic protocols, and present a forward-looking perspective on this versatile molecular scaffold.

Introduction: The Strategic Imperative of Fluorination

The phenylpropanoate scaffold is a common motif in a vast array of biologically active molecules and functional materials. The decision to introduce fluorine, the most electronegative element, into this framework is a deliberate one, driven by the unique and powerful effects this small atom imparts. The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic fluorination can lead to enhanced bioavailability, reduced metabolic degradation, and improved potency of drug candidates.[2]

This guide will navigate the historical landscape of fluorinated phenylpropanoates, tracing their origins from early explorations in organofluorine chemistry to their current status as valuable building blocks in pharmaceutical research. We will delve into the key synthetic methodologies that have enabled their creation, from classical approaches to modern, more selective techniques. For the practicing scientist, this document will serve as a comprehensive resource, providing not only historical context but also actionable experimental protocols and a deeper understanding of the structure-activity relationships that govern the function of these fascinating molecules.

A Historical Trajectory: The Dawn of Fluorinated Phenylpropanoates

The story of fluorinated phenylpropanoates is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to 1835, the field truly began to flourish in the mid-20th century with the development of safer and more selective fluorinating agents.[3]

The initial impetus for fluorinating phenylpropanoate structures appears to have emerged from the burgeoning field of medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The success of fluorinated corticosteroids in the 1950s demonstrated the potential of fluorine to enhance drug efficacy. This led researchers to explore the impact of fluorination on other classes of therapeutic agents.

While a definitive "first synthesis" of a simple fluorinated phenylpropanoate is not readily apparent in a single seminal publication, early research into fluorinated amino acids, such as fluorinated phenylalanines, in the mid to late 20th century laid the groundwork for the synthesis of related structures.[4][5] The development of fluorinated analogs of existing drugs, such as ibuprofen, further spurred interest in this area.[6] For instance, flurbiprofen, a fluorinated derivative of phenylpropionic acid, was developed as a potent anti-inflammatory agent, showcasing the tangible benefits of this synthetic strategy.[6][7]

The evolution of synthetic methods has been a critical enabler in the history of fluorinated phenylpropanoates. Early methods often relied on harsh reagents and lacked regioselectivity. The advent of modern electrophilic fluorinating agents, such as Selectfluor, in the latter half of the 20th century, provided chemists with milder and more precise tools to introduce fluorine into organic molecules, including the phenylpropanoate backbone.[4][8][9]

Synthetic Methodologies: A Chemist's Guide to C-F Bond Formation

The synthesis of fluorinated phenylpropanoates can be broadly categorized into two main approaches: electrophilic fluorination of a pre-formed phenylpropanoate skeleton and the construction of the phenylpropanoate from fluorinated starting materials.

Electrophilic Fluorination of Phenylpropanoate Precursors

This approach involves the direct introduction of a fluorine atom onto an existing phenylpropanoate or a closely related precursor. The choice of fluorinating agent and reaction conditions is paramount to achieving the desired regioselectivity and yield.

A common strategy involves the fluorination of 1,3-dicarbonyl compounds, which can then be converted to the corresponding fluorinated phenylpropanoates. For example, ethyl 3-oxo-3-phenylpropanoate can be effectively fluorinated at the α-position using an electrophilic fluorine source like Selectfluor.[3][4]

Figure 1: Electrophilic fluorination of a β-ketoester precursor.

Detailed Protocol: Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

-

Materials:

-

Ethyl 3-oxo-3-phenylpropanoate

-

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add ethyl 3-oxo-3-phenylpropanoate (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile.

-

With vigorous stirring, add Selectfluor (1.1 eq) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-fluoro-3-oxo-3-phenylpropanoate.

-

Building Blocks Approach: Synthesis from Fluorinated Precursors

An alternative and often more regioselective strategy involves the use of commercially available or readily synthesized fluorinated building blocks. This "bottom-up" approach allows for precise control over the position of the fluorine atom.

For instance, a fluorinated benzaldehyde can be used as a starting material in a Knoevenagel or similar condensation reaction to construct the fluorinated cinnamic acid derivative, which can then be reduced to the corresponding phenylpropanoate.[4]

Figure 2: Synthesis of fluorinated phenylpropanoates from fluorinated building blocks.

Applications in Drug Discovery and Beyond

The unique properties conferred by fluorine have made fluorinated phenylpropanoates attractive scaffolds in drug discovery. Their enhanced metabolic stability and ability to modulate receptor binding have led to their investigation in various therapeutic areas.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

As previously mentioned, a significant application of fluorinated phenylpropanoates is in the development of NSAIDs. Flurbiprofen is a prime example, where the introduction of a fluorine atom enhances its anti-inflammatory potency.[7] The fluorine atom is thought to contribute to a more favorable binding interaction with the cyclooxygenase (COX) enzymes.

| Compound | Structure | Biological Target | Key Therapeutic Application |

| Ibuprofen | 2-(4-(2-methylpropyl)phenyl)propanoic acid | COX-1/COX-2 | Anti-inflammatory, Analgesic |

| Flurbiprofen | (RS)-2-(2-fluoro-1,1'-biphenyl-4-yl)propanoic acid | COX-1/COX-2 | Anti-inflammatory, Analgesic |

Table 1: Comparison of a non-fluorinated and a fluorinated phenylpropanoate-based NSAID.

Other Therapeutic Areas

Beyond inflammation, fluorinated phenylpropanoates are being explored for a range of other therapeutic applications. Their ability to cross the blood-brain barrier, a property often enhanced by fluorination, makes them promising candidates for central nervous system (CNS) disorders. Furthermore, their role as building blocks allows for their incorporation into more complex molecules targeting a wide array of biological targets.

Conclusion and Future Perspectives

The journey of fluorinated phenylpropanoates, from their conceptual beginnings in the broader field of organofluorine chemistry to their current status as valuable tools in drug discovery, highlights the power of strategic molecular design. The ability to fine-tune the properties of a well-established scaffold like phenylpropanoate through the simple yet profound act of fluorination has opened up new avenues for therapeutic innovation.

Future research in this area will likely focus on the development of even more selective and efficient fluorination methods, including asymmetric syntheses to access enantiomerically pure fluorinated phenylpropanoates. The exploration of these compounds in new therapeutic areas, driven by a deeper understanding of their structure-activity relationships and metabolic profiles, will undoubtedly continue to expand their impact on human health. As our ability to manipulate molecules with atomic precision grows, the future of fluorinated phenylpropanoates and other fluorinated compounds in medicine and materials science looks exceptionally bright.

References

-

Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

-

El-Gazzar, M. G., El-Fakharany, E. M., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 966–1000. [Link]

-

Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]

-

El-Gazzar, M. G., El-Fakharany, E. M., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 966–1000. [Link]

-

Kitamura, M., et al. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(11), 2954. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 30097-30138. [Link]

-

Soloshonok, V. A., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 338-346. [Link]

-

Chandra, G., & Rani, U. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. RSC Medicinal Chemistry. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid 1-42 secretion. AlzPED, 1-16. [Link]

-

Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. researchgate.net [researchgate.net]

- 4. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Fluorine-Gem-Dimethyl Synergy: A Technical Deep Dive into Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Executive Summary

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) represents a critical structural motif in medicinal chemistry, serving as a masterclass in two fundamental design strategies: bioisosteric fluorination and the gem-dimethyl (Thorpe-Ingold) effect . While often utilized as an intermediate in the synthesis of PPAR

This technical guide analyzes the physicochemical roles of the para-fluorine atom and the quaternary

Molecular Architecture & The Fluorine Effect

The molecule comprises a phenyl ring substituted at the para position with fluorine, linked to a methyl propanoate tail via a quaternary carbon. The strategic inclusion of fluorine is not merely for halogenation but for precise metabolic engineering.

The Metabolic Blockade (C-F vs. C-H)

The primary function of the para-fluorine is to block CYP450-mediated oxidative metabolism .[1] In non-fluorinated analogues (e.g., simple phenylpropanoates), the para position is the most electron-rich and accessible site for hydroxylation by Cytochrome P450 isoforms (specifically CYP3A4 and CYP2C9).

-

Mechanism: CYP enzymes utilize an iron-oxo radical cation species to abstract a hydrogen atom. The C-H bond strength is

98 kcal/mol. -

The Fluorine Shield: The C-F bond is the strongest single bond in organic chemistry (

116 kcal/mol). The oxidative machinery of the liver cannot easily cleave this bond. Furthermore, fluorine’s high electronegativity (3.98 Pauling) reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic attack by the CYP high-valent iron species.

Bioisosterism and Sterics

Despite the dramatic electronic change, fluorine is an excellent steric mimic for hydrogen.

-

Van der Waals Radius: H = 1.20 Å vs. F = 1.47 Å.[2]

-

Implication: The molecule retains the binding footprint of the parent hydrocarbon while gaining metabolic armor. It fits into the same receptor pockets (e.g., PPAR nuclear receptors) without incurring significant steric penalties.

Lipophilicity Modulation

Fluorination typically increases lipophilicity (

Table 1: Physicochemical Impact of Fluorination

| Property | Hydrogen Analogue (Ref) | Fluorinated Target | Impact |

| Bond Energy | C-H (~98 kcal/mol) | C-F (~116 kcal/mol) | Metabolic Stability (Resists oxidation) |

| VdW Radius | 1.20 Å | 1.47 Å | Steric Fit (Minimal perturbation) |

| Electronegativity | 2.20 | 3.98 | Electronic (Lowers ring electron density) |

| Lipophilicity | Baseline | +0.2 to +0.4 LogP | Permeability (Enhanced) |

The Gem-Dimethyl Effect (Thorpe-Ingold)[3]

The "2-methylpropanoate" portion of the molecule introduces a quaternary center carrying two methyl groups. This is a classic application of the Thorpe-Ingold Effect .

Conformational Restriction

In a mono-substituted chain (e.g., a simple propanoate), the molecule has high rotational freedom. By introducing two methyl groups (gem-dimethyl), the bond angles between the bulky phenyl and ester groups are compressed (widened internally), forcing the molecule into a restricted conformation.

-

Benefit: This reduces the entropic penalty of binding to a protein target. The molecule is "pre-organized" into its bioactive shape.

Steric Protection of the Ester

The gem-dimethyl group creates a "steric umbrella" around the ester carbonyl. This hinders the approach of hydrolytic enzymes (esterases), thereby extending the plasma half-life of the prodrug ester before it hydrolyzes to the active acid form.

Visualizing the Mechanisms[4]

Diagram 1: Metabolic Fate & Conformational Locking

The following diagram illustrates the divergence in metabolic fate between the non-fluorinated analogue and the target molecule, alongside the conformational role of the gem-dimethyl group.

Caption: Comparative metabolic pathways showing the protective role of the C-F bond against CYP450 oxidation and the modulation of hydrolysis by the gem-dimethyl group.

Synthetic Methodology: The Double-Alkylation Protocol

The most robust, field-proven route to this molecule is the double

Retrosynthetic Logic

-

Target: Methyl 2-(4-fluorophenyl)-2-methylpropanoate

-

Precursor: Methyl 4-fluorophenylacetate

-

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or LDA.

Step-by-Step Protocol

Note: This reaction requires strictly anhydrous conditions due to the use of strong bases.

Step 1: Preparation of the Anion

-

Charge a flame-dried 3-neck flask with Sodium Hydride (NaH) (60% dispersion in oil, 2.2 equiv) under Argon.

-

Wash NaH with dry hexane (3x) to remove mineral oil.

-

Add anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). DMF often provides faster kinetics for alkylation. Cool to 0°C.

Step 2: Substrate Addition

-

Dissolve Methyl 4-fluorophenylacetate (1.0 equiv) in a minimum amount of dry solvent.

-

Add dropwise to the NaH suspension at 0°C. Evolution of

gas will be observed. -

Stir for 30–60 minutes to ensure complete formation of the enolate anion.

Step 3: Double Methylation

-